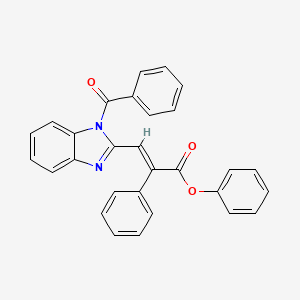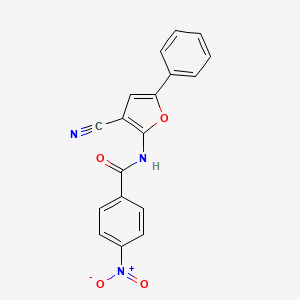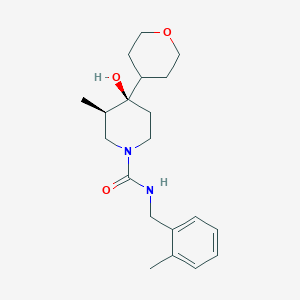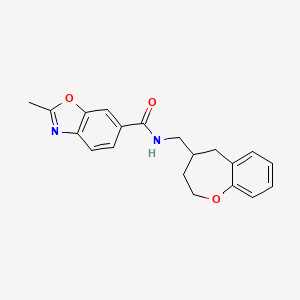![molecular formula C13H18N2O2S B5688306 N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide](/img/structure/B5688306.png)
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide, also known as BAY 11-7082, is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. BAY 11-7082 is a potent inhibitor of the nuclear factor-kappaB (NF-κB) pathway, a signaling pathway that regulates the expression of genes involved in inflammation, immune response, and cell survival.
作用机制
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα. IκBα is an inhibitor of NF-κB that binds to it in the cytoplasm, preventing its translocation to the nucleus. Upon activation, IκBα is phosphorylated by IκB kinase (IKK) and subsequently degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate its target genes.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 inhibits the phosphorylation of IκBα by blocking the activity of IKK. This leads to the accumulation of IκBα in the cytoplasm and the inhibition of NF-κB activation. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the activity of other signaling pathways, including AKT and STAT3, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), in response to various stimuli. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to inhibit the migration and invasion of cancer cells, as well as the formation of blood vessels that support tumor growth.
实验室实验的优点和局限性
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a potent inhibitor of NF-κB and other signaling pathways, making it a valuable tool for studying the role of these pathways in inflammation and cancer. However, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations that should be considered when using it in lab experiments. First, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to have off-target effects, which can lead to unintended consequences in experimental systems. Second, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be toxic at high concentrations, which can limit its use in certain experimental systems.
未来方向
For research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 include:
1. Developing more selective inhibitors of NF-κB and other signaling pathways to minimize off-target effects.
2. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a combination therapy with other anti-cancer agents.
3. Studying the effects of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 on other cellular processes, such as autophagy and apoptosis.
4. Investigating the potential of N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases.
In conclusion, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 is a synthetic small molecule inhibitor that has gained significant attention in scientific research due to its anti-inflammatory and anti-cancer properties. It inhibits the activation of NF-κB and other signaling pathways, leading to the inhibition of inflammation and cancer cell growth. While N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has some limitations, it is a valuable tool for studying the role of these pathways in various diseases. Future research on N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 will help to further elucidate its mechanism of action and potential therapeutic applications.
合成方法
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 can be synthesized using a multi-step process. The first step involves the reaction of 2-methoxyaniline with carbon disulfide and sodium hydroxide to produce 2-methoxyphenyl isothiocyanate. The second step involves the reaction of 2-methoxyphenyl isothiocyanate with 2,2-dimethylpropanoyl chloride to produce N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082. The yield of the final product is around 50%, and the purity can be increased using column chromatography.
科学研究应用
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of NF-κB, which is a key regulator of inflammation and immune response. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, leading to the expression of genes involved in inflammation and cell survival.
N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to inhibit the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This leads to the accumulation of IκBα in the cytoplasm, preventing the translocation of NF-κB to the nucleus and the expression of its target genes.
In addition to its anti-inflammatory properties, N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has also been shown to have anti-cancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. N-{[(2-methoxyphenyl)amino]carbonothioyl}-2,2-dimethylpropanamide 11-7082 has been shown to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including NF-κB, AKT, and STAT3.
属性
IUPAC Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S/c1-13(2,3)11(16)15-12(18)14-9-7-5-6-8-10(9)17-4/h5-8H,1-4H3,(H2,14,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWZSNYSTWBBBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methoxyphenyl)carbamothioyl]-2,2-dimethylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(3-methoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5688226.png)
![[(3aS*,10aS*)-2-[(5-methylpyrazin-2-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5688231.png)
![1-(2-furylmethyl)-N-{[5-(2-thienylmethyl)-1,2,4-oxadiazol-3-yl]methyl}-3-piperidinecarboxamide](/img/structure/B5688238.png)


![2-(2-hydroxyethyl)-9-[(3-isobutyl-1H-pyrazol-5-yl)carbonyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688267.png)
![N-[3-oxo-2-phenyl-5-(1-piperidinyl)-2,3-dihydro-4-pyridazinyl]acetamide](/img/structure/B5688279.png)
![1-[4-(methylthio)benzyl]-4-(propylsulfonyl)piperazine](/img/structure/B5688282.png)
![3-(2-isopropoxyethyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5688290.png)


![N-[1-(2,5-difluorophenyl)cyclopropyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5688313.png)
![4-{4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5688325.png)
![methyl 4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5688326.png)